

# Assessing the long-term safety profile of Mesdopetam versus placebo

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## Compound of Interest

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## Mesdopetam: An Emerging Safety Profile in Clinical Development

Mesdopetam, an investigational dopamine D3 receptor antagonist, is currently under evaluation for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. While definitive long-term safety data is pending the completion of a Phase III clinical trial, available results from Phase I and Phase IIb studies provide preliminary insights into its safety and tolerability compared to placebo.

Currently, the long-term safety profile of Mesdopetam is being formally assessed in a forthcoming Phase III study, which will include an extension phase where at least 100 patients will be treated for a minimum of one year to satisfy regulatory requirements for long-term safety data.<sup>[1][2]</sup> Until these results are available, the existing data from shorter-duration studies offer the most comprehensive safety information.

## Comparative Safety Data from Clinical Trials

The available safety data for Mesdopetam is primarily derived from a Phase I study in healthy volunteers and a Phase IIb (NCT04435431) study in patients with Parkinson's disease.<sup>[3][4]</sup> These studies have indicated a safety profile for Mesdopetam that is comparable to placebo.<sup>[4][5][6][7]</sup>

## Phase IIb Study (NCT04435431): Mesdopetam in Parkinson's Disease Patients

The Phase IIb trial was a randomized, double-blind, placebo-controlled study that evaluated three different doses of Mesdopetam (2.5 mg, 5.0 mg, and 7.5 mg twice daily) against a placebo in patients with Parkinson's disease experiencing troublesome dyskinesia.<sup>[4][6][7]</sup> The treatment duration was 12 weeks.<sup>[6][7]</sup>

Overall, the adverse event profile of Mesdopetam was similar to that of the placebo group.<sup>[4][7]</sup> The proportion of subjects who withdrew from the study early due to adverse events was similar across both the Mesdopetam and placebo arms, suggesting good tolerability.<sup>[4]</sup>

Adverse Event Category	Mesdopetam (All Doses)	Placebo
Any Reported Adverse Events	56.9%	46.2%
Nervous System Disorders	19.8%	23%
Parkinsonism	4.3%	10.3%
Serious Adverse Events (SAEs)	3.4% (4 patients)	7.7% (3 patients)

Data sourced from the Phase IIb clinical trial top-line results announcement.<sup>[4][6]</sup>

One serious adverse event was considered probably related to Mesdopetam treatment.<sup>[4]</sup> A small percentage of subjects (6.9%) treated with Mesdopetam reported decreased mobility during the first month of treatment, an effect not observed in the subsequent two months or in the placebo group.<sup>[4]</sup>

## Phase I Study: Mesdopetam in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase I study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Mesdopetam in healthy male volunteers.<sup>[3][8]</sup>

In this study, Mesdopetam was well-tolerated up to a single dose of 120 mg and up to 80 mg with multiple dosing.<sup>[3]</sup> The adverse events observed were primarily related to the nervous

system and were dose-dependent.[3] Importantly, no serious adverse events were reported, and no participants withdrew from the study due to adverse events.[3]

## Experimental Protocols

### Phase IIb Clinical Trial (NCT04435431) Methodology

The Phase IIb study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in the US, Europe, and Israel.[6][7]

- **Participants:** 156 patients with Parkinson's disease on a stable regimen of antiparkinsonian medication and experiencing troublesome dyskinesia were randomized.[6][7]
- **Intervention:** Participants were randomized to one of three doses of Mesdopetam (2.5 mg, 5 mg, or 7.5 mg) administered twice daily (bid), or a placebo, for a duration of 12 weeks.[6][7][9]
- **Primary Endpoint:** The primary outcome was the change in the daily hours of "ON-time" without troublesome dyskinesia, as measured by patient diaries.[6][7]
- **Secondary Endpoints:** Secondary measures included the Unified Dyskinesia Rating Scale (UDysRS), assessments of different motor states, the MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and other relevant scales.[6][7]
- **Safety Assessment:** The collection of adverse events began after informed consent and continued until the final follow-up visit, for a total of up to 21 weeks.[9]

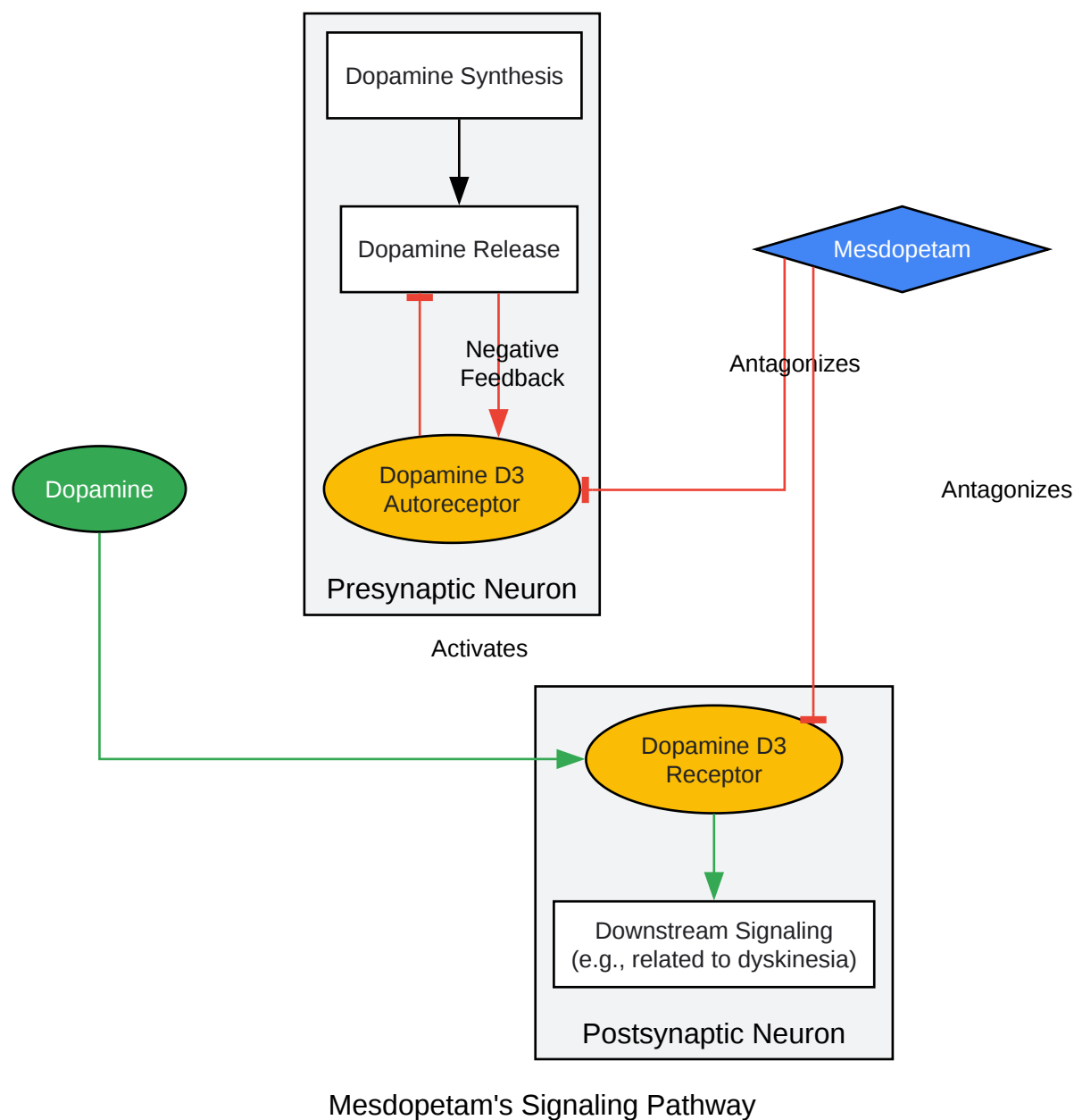
### Phase I Clinical Trial Methodology

The Phase I study was a single-center, randomized, double-blind, placebo-controlled trial.[8]

- **Participants:** Healthy male volunteers were enrolled in the study.[3]
- **Intervention:** The study involved both single ascending doses and multiple ascending doses of Mesdopetam compared to placebo.[3]
- **Primary Objective:** To assess the safety and tolerability of Mesdopetam.[3]
- **Secondary Objective:** To evaluate the pharmacokinetic profile of Mesdopetam.[3]

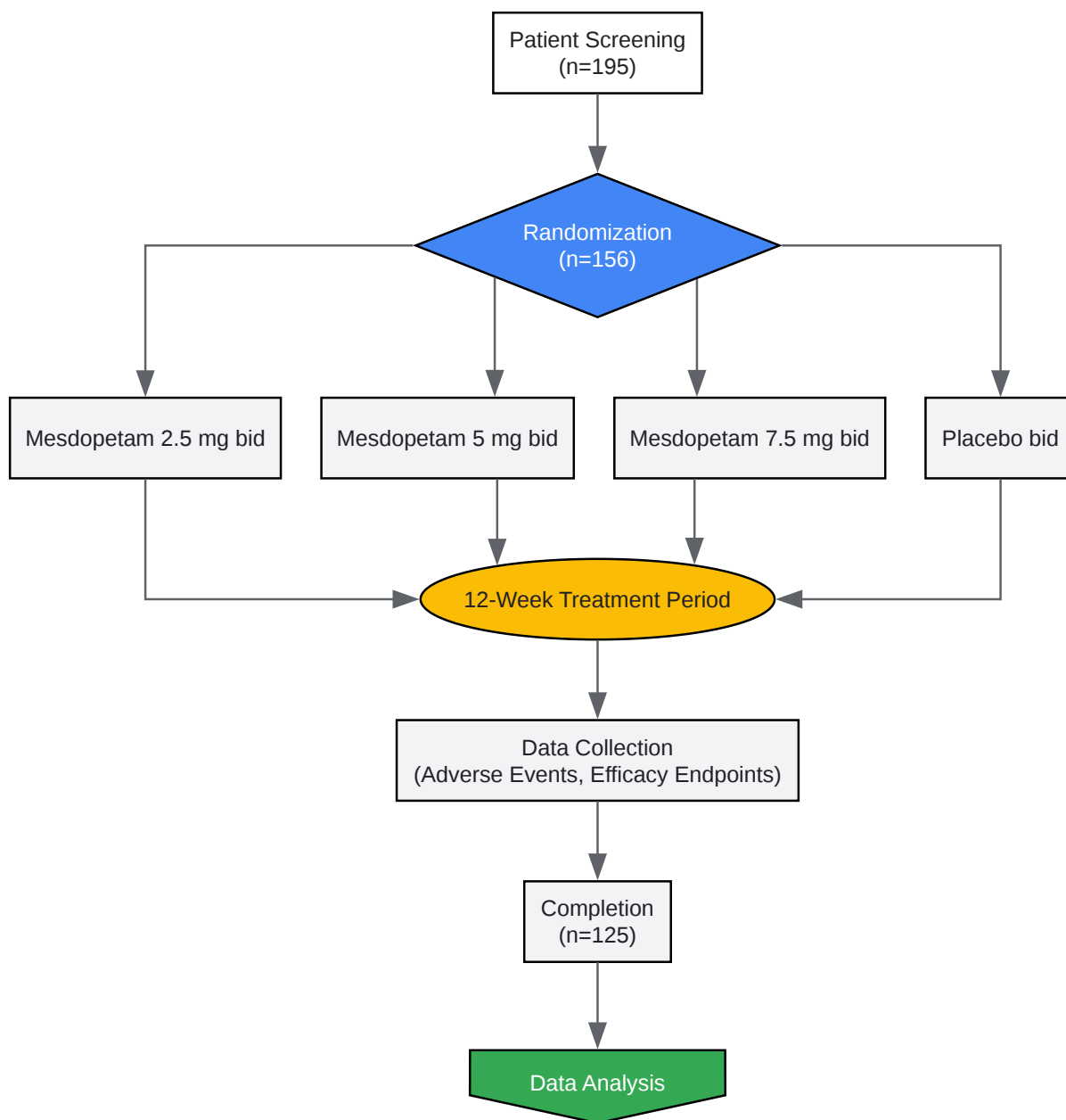
## Visualizing the Mechanism and Clinical Workflow

To better understand the context of these safety assessments, the following diagrams illustrate Mesdopetam's mechanism of action and the workflow of the Phase IIb clinical trial.



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Caption: Mechanism of action of Mesdopetam as a dopamine D3 receptor antagonist.



Phase IIb Clinical Trial Workflow for Mesdopetam

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Caption: Workflow of the Mesdopetam Phase IIb clinical trial.

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## References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam - Inderes [inderes.dk]
- 3. A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson's disease - IRLAB [irlab.se]
- 5. IRLAB provides update on mesdopetam's Phase IIb study data and the plans toward Phase III - IRLAB [irlab.se]
- 6. irlab.se [irlab.se]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. IRLAB's drug candidate mesdopetam's Phase I results published in scientific journal PR&P - IRLAB [irlab.se]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
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